molecular formula C20H22F3N5O2 B5561497 4-(4-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine

4-(4-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine

Cat. No. B5561497
M. Wt: 421.4 g/mol
InChI Key: VNCCCAHTBKUNIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine, also known as TAK-659, is a synthetic small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in the B-cell receptor pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be an effective strategy for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Scientific Research Applications

Synthetic Approaches and Medicinal Applications

  • Synthetic Approaches and Pharmacological Attributes : Research on the benzosuberone skeleton, which includes structures related to the query compound, has shown broad-spectrum effects in medicinal chemistry. Derivatives of this molecular framework, especially those incorporating piperazine and morpholine rings, have demonstrated significant antimicrobial potential. The synthetic methodologies for constructing these frameworks and their applications in drug development highlight their importance in generating novel pharmacophores using structure-based drug design techniques (Bukhari, 2022).

  • Piperazine and Morpholine in Medicinal Chemistry : Piperazine and morpholine nuclei exhibit a broad spectrum of pharmaceutical applications, underscoring the versatility and pharmacophoric activities of their derivatives. The review of synthetic methods and the pharmacological significance of these analogues indicates their crucial role in developing therapeutics (Mohammed et al., 2015).

Chemokine Receptor Antagonists

  • Small Molecule Antagonists for Chemokine CCR3 Receptors : The development of small molecule antagonists targeting the CCR3 receptor, which is implicated in allergic diseases, showcases the therapeutic potential of compounds containing piperazine and morpholine derivatives. These antagonists, including bipiperidine and piperazine derivatives, have been explored for their high affinity and potential in treating conditions like asthma and allergic rhinitis (Willems & IJzerman, 2009).

Antimicrobial and Plant Defence Metabolites

  • Benzoxazinoids as Antimicrobial Scaffolds : Studies on benzoxazinoids, which share structural similarities with the query compound, have explored their role in plant defense and potential as antimicrobial agents. The scaffold derived from benzoxazinones has been identified as promising for developing new antimicrobial compounds, demonstrating activity against pathogenic fungi and bacteria (De Bruijn et al., 2018).

Metabolism and Disposition of Arylpiperazine Derivatives

  • N-dealkylation and Pharmacological Actions : The metabolism and pharmacological actions of arylpiperazine derivatives, used in treating depression, psychosis, or anxiety, provide insights into the disposition and effects of similar compounds. Understanding the metabolic pathways and receptor affinities of these derivatives can inform the development of new drugs with improved safety and efficacy profiles (Caccia, 2007).

Safety and Hazards

As with any chemical compound, handling “4-(4-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine” would require appropriate safety precautions. For example, trifluoromethyl compounds can be quite reactive and should be handled with care .

properties

IUPAC Name

[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N5O2/c21-20(22,23)16-3-1-2-15(14-16)18(29)27-8-6-26(7-9-27)17-4-5-24-19(25-17)28-10-12-30-13-11-28/h1-5,14H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCCCAHTBKUNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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